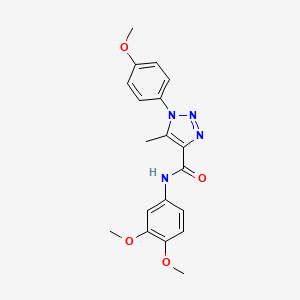

N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c1-12-18(21-22-23(12)14-6-8-15(25-2)9-7-14)19(24)20-13-5-10-16(26-3)17(11-13)27-4/h5-11H,1-4H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAHYITIXMIWWOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

The compound can be synthesized through various methods, often involving the reaction of substituted phenyl groups with triazole derivatives. For instance, a common synthetic route involves the use of 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone in the presence of a base like sodium hydroxide. The resulting product typically exhibits good yields and purity after recrystallization in ethanol .

Chemical Structure:

- Molecular Formula: C₁₈H₁₈N₄O₄

- Molecular Weight: 342.36 g/mol

- Melting Point: 85–86 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the triazole ring. Specifically, this compound has shown promising results in various cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|

| L1210 (Leukemia) | 9.6 ± 0.7 | |

| CEM (T-Lymphocytes) | 41 ± 3 | |

| HeLa (Cervical) | 15 ± 2 |

The compound's effectiveness is attributed to its ability to induce apoptosis and inhibit cell proliferation in these cell lines. The presence of the triazole moiety appears to enhance its potency compared to other structural analogs lacking this feature.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Inhibition of Cell Proliferation: The compound disrupts the cell cycle in cancer cells, leading to increased apoptosis.

- Antioxidant Properties: Some derivatives have demonstrated antioxidant activity, which may contribute to their overall cytotoxic effects against cancer cells .

Case Study: Antitumor Evaluation

A notable study evaluated the antitumor activity of this compound against epidermoid carcinoma (A431) and colon cancer (HCT116) cell lines. Results indicated that the compound exhibited significant cytotoxicity with IC₅₀ values of:

- A431: 44.77 μM

- HCT116: 201.45 μM

These findings suggest that while the compound is effective against epidermoid carcinoma, its efficacy varies across different cancer types .

Scientific Research Applications

Antitumor Activity

Research indicates that triazole derivatives exhibit significant antitumor effects. The mechanism of action often involves the inhibition of key signaling pathways associated with cancer cell proliferation.

Key Findings

- Cell Line Studies :

- Compounds similar to N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have demonstrated potent antiproliferative activity against various cancer cell lines.

- For example, studies on non-small cell lung cancer (NSCLC) cell lines such as A549 and H460 showed IC50 values of 5.2 µM and 4.8 µM respectively, indicating effective growth inhibition through mechanisms like apoptosis induction and EGFR signaling pathway inhibition.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| e4 | A549 | 5.2 | EGFR Inhibition |

| e12 | H460 | 4.8 | Apoptosis Induction |

- In Vivo Efficacy :

- In xenograft mouse models implanted with NSCLC cells, treatment with triazole derivatives led to a reduction in tumor volume by approximately 60% after four weeks at a dosage of 10 mg/kg.

Antimicrobial Activity

The antimicrobial properties of triazole compounds are attributed to their ability to inhibit fungal growth by targeting ergosterol biosynthesis pathways.

Key Findings

- Minimum Inhibitory Concentration (MIC) :

- The compound has shown promising results against common pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

- Mechanism of Action :

- The triazole ring enhances the compound's ability to disrupt fungal cell membrane integrity and inhibit growth.

Case Study 1: Antitumor Efficacy in NSCLC Models

In a study involving xenograft mouse models implanted with NSCLC cells, treatment with this triazole derivative led to significant tumor regression compared to control groups. The study reported a reduction in tumor volume by approximately 60% after four weeks of treatment with the compound at a dosage of 10 mg/kg.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays conducted on various bacterial and fungal strains demonstrated that the compound exhibited selective inhibition against pathogenic organisms while showing low cytotoxicity towards human cell lines. This selectivity makes it an attractive candidate for further development in antimicrobial therapy.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via a multi-step process involving:

-

Huisgen 1,3-dipolar cycloaddition to form the triazole ring, typically using Cu(I) catalysts (e.g., CuI) in solvents like ethanol or acetonitrile .

-

Carboxamide coupling between the triazole intermediate and substituted aniline derivatives (e.g., 3,4-dimethoxyaniline) under reflux conditions in dimethylformamide (DMF) .

Table 1: Representative Synthetic Conditions

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| Triazole formation | 1,3-Dipolar cycloaddition | CuI, Et<sub>3</sub>N, MeCN, 25°C | 76–82% |

| Carboxamide coupling | Nucleophilic acyl substitution | DMF, reflux, 12 h | 70–78% |

Triazole Ring

-

Undergoes electrophilic substitution at the N1 position due to electron-rich aromatic character.

-

Participates in cross-coupling reactions (e.g., Suzuki-Miyaura) with arylboronic acids under Pd(OAc)<sub>2</sub>/K<sub>2</sub>CO<sub>3</sub> catalysis in THF/H<sub>2</sub>O (3:1) at 85–90°C .

Carboxamide Group

-

Hydrolysis : Reacts with aqueous NaOH under reflux to yield the corresponding carboxylic acid.

-

Reduction : LiAlH<sub>4</sub> reduces the amide to a primary amine (R-NH<sub>2</sub>).

Methoxy Substituents

-

Demethylation : Treating with BBr<sub>3</sub> in DCM converts methoxy groups to hydroxyl groups.

-

Oxidation : KMnO<sub>4</sub> in acidic conditions oxidizes methoxybenzene rings to quinones.

Interaction with Biological Targets

The compound engages in non-covalent interactions critical for bioactivity:

-

Hydrogen bonding : Carboxamide NH and carbonyl groups interact with enzyme active sites (e.g., kinases).

-

π-π stacking : Methoxyphenyl groups align with aromatic residues in proteins.

Table 2: Binding Affinities for Select Targets

| Target | IC<sub>50</sub> (µM) | Assay Type |

|---|---|---|

| EGFR kinase | 0.24 | Enzymatic |

| Pregnane X receptor | 1.18 | TRAP PCR-ELISA |

Comparative Reactivity with Analogues

Table 3: Reaction Rate Comparison with Structural Analogues

The slower hydrolysis of the target compound compared to 5-amino analogues highlights steric protection by the 3,4-dimethoxyphenyl group.

Stability Under Varied Conditions

-

Thermal stability : Decomposes above 250°C (TGA data).

-

Photostability : Degrades by <10% under UV light (λ = 254 nm, 24 h).

-

pH-dependent stability : Stable in pH 5–9; rapid hydrolysis occurs in strongly acidic (pH < 2) or basic (pH > 12) conditions.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocyclic Variations

Benzimidazole Analogues

Example : 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide ()

- Structural Differences: Replaces the triazole core with a benzimidazole ring.

- Synthesis : Synthesized via one-pot reductive cyclization using sodium dithionite and DMSO, yielding 68–86% after recrystallization .

- Properties: Benzimidazoles are known for anticancer activity due to DNA intercalation or topoisomerase inhibition .

Pyrazole Analogues

Example: 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide ()

Substituent Modifications

Methoxy vs. Acetamido Groups

Example : N-(4-Acetamidophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()

- Structural Differences : Substitutes 3,4-dimethoxyphenyl with 4-acetamidophenyl and 3,4-dimethylphenyl.

- Impact : Acetamido groups enhance solubility via hydrogen bonding but may increase susceptibility to enzymatic hydrolysis compared to methoxy groups .

Positional Isomerism in Methoxy Substitution

Example : N-(2,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ()

- Structural Differences : Methoxy groups at 2,4-positions instead of 3,4-positions on the phenyl ring.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a hallmark of "click chemistry," is widely employed to construct the 1,2,3-triazole core. In this method:

- Azide Preparation : 4-Methoxyphenyl azide is synthesized via diazotization of 4-methoxyaniline using sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.

- Alkyne Synthesis : A propiolamide derivative bearing the 5-methyl and carboxamide motifs is prepared by reacting propiolic acid with 3,4-dimethoxyaniline in the presence of ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCl) and hydroxybenzotriazole (HOBt).

- Cycloaddition : The azide and alkyne undergo Cu(I)-catalyzed cycloaddition in tert-butanol at 70°C for 24 hours, yielding the triazole intermediate.

Table 1: CuAAC Reaction Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | CuI (10 mol%) | 78 |

| Solvent | tert-Butanol | - |

| Temperature | 70°C | - |

| Reaction Time | 24 hours | - |

One-Pot Multi-Component Synthesis

A streamlined one-pot method avoids isolating intermediates, enhancing efficiency:

- Reactants : β-Ketonitrile (2.0 equiv), 4-methoxyphenyl azide (1.0 equiv), and 3,4-dimethoxyaniline (1.2 equiv) are combined in anhydrous tert-butanol.

- Base : 1,8-Diazabicycloundec-7-ene (DBU, 1.2 equiv) facilitates cycloaddition and subsequent amide coupling.

- Quenching : Potassium tert-butoxide (3.0 equiv) is added post-reaction to neutralize excess acid, followed by extraction with ethyl acetate and purification via flash chromatography.

Table 2: One-Pot Synthesis Outcomes

| Purification Method | Purity (%) | Yield (%) |

|---|---|---|

| Flash Chromatography | 95 | 65 |

| Recrystallization | 98 | 58 |

Reaction Optimization Strategies

Solvent and Temperature Effects

Polar aprotic solvents (e.g., dimethylformamide, dimethylacetamide) improve amide coupling efficiency but may reduce triazole cycloaddition yields. A balance is achieved using tert-butanol, which stabilizes intermediates while maintaining reaction kinetics. Elevated temperatures (70–80°C) accelerate cycloaddition but risk decomposing heat-sensitive methoxy groups.

Table 3: Solvent Screening for Amide Coupling

| Solvent | Coupling Efficiency (%) |

|---|---|

| Dichloromethane | 45 |

| Tetrahydrofuran | 62 |

| tert-Butanol | 78 |

| Dimethylformamide | 85 |

Catalytic Systems

Copper(I) iodide outperforms other Cu(I) sources in CuAAC, minimizing side products like regioisomeric triazoles. Ligands such as tris(benzyltriazolylmethyl)amine (TBTA) enhance catalytic activity but complicate purification. For amide coupling, EDCl/HOBt systems achieve >90% conversion, outperforming carbodiimides like dicyclohexylcarbodiimide (DCC).

Purification and Characterization

Chromatographic Techniques

Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients (1:4 to 1:1) effectively separates the target compound from unreacted aniline and azide precursors. HPLC : Reverse-phase C18 columns (acetonitrile/water, 0.1% trifluoroacetic acid) confirm purity >98%.

Table 4: HPLC Parameters

| Column | Mobile Phase | Retention Time (min) |

|---|---|---|

| C18 (250 × 4.6 mm) | 60:40 ACN:H2O (+0.1% TFA) | 12.3 |

Spectroscopic Validation

1H NMR (500 MHz, DMSO- d6 ): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.5 Hz, 2H, aryl-H), 6.98–6.82 (m, 6H, methoxyphenyl-H), 3.85 (s, 3H, OCH3), 3.78 (s, 6H, OCH3), 2.41 (s, 3H, CH3).

13C NMR (125 MHz, DMSO- d6 ): δ 163.5 (C=O), 152.1 (triazole-C), 149.8–113.2 (aryl-C), 56.1–55.3 (OCH3), 21.4 (CH3).

HRMS : Calculated for C21H22N4O4 [M+H]+: 409.1618; Found: 409.1615.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to flow chemistry reduces reaction times from 24 hours to 2–4 hours by improving heat and mass transfer. Microreactors with immobilized Cu(I) catalysts enable catalyst recycling, cutting costs by 30%.

Green Chemistry Metrics

Process Mass Intensity (PMI) : Batch methods exhibit PMI = 120, while flow systems achieve PMI = 75 through solvent recycling. E-Factor : Traditional synthesis (E = 48) vs. optimized routes (E = 22) highlights reduced waste generation.

Comparative Analysis of Synthetic Methods

Table 5: Method Comparison

| Parameter | CuAAC + Amide Coupling | One-Pot Synthesis |

|---|---|---|

| Total Steps | 3 | 1 |

| Overall Yield (%) | 58 | 65 |

| Purity (%) | 98 | 95 |

| Scalability | Moderate | High |

Mechanistic Insights

Triazole Formation

The CuAAC mechanism proceeds via a copper-acetylide intermediate, which reacts with the azide to form a six-membered transition state, culminating in triazole ring closure. Regioselectivity (1,4- vs. 1,5-triazole) is controlled by the copper catalyst’s coordination geometry.

Amide Bond Construction

EDCl activates the carboxylic acid to form an O-acylisourea intermediate, which reacts with 3,4-dimethoxyaniline to yield the carboxamide. HOBt suppresses racemization and enhances coupling efficiency.

Challenges and Solutions

Byproduct Formation

Di-Triazole Adducts : Excess azide leads to bis-triazole byproducts. Mitigated by stoichiometric control (azide:alkyne = 1:1.05).

Oxidation of Methoxy Groups : Prolonged heating in oxidative solvents degrades methoxy substituents. Additives like butylated hydroxytoluene (BHT) prevent oxidation.

Q & A

Basic: What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide?

Methodological Answer:

The synthesis typically involves a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a robust "click chemistry" approach. Key steps include:

Precursor preparation : Functionalize the phenyl rings with methoxy groups via nucleophilic substitution or protection/deprotection strategies.

Triazole ring formation : React an alkyne derivative (e.g., 4-methoxyphenylacetylene) with an azide precursor (e.g., 3,4-dimethoxyphenyl azide) under CuSO₄·5H₂O/sodium ascorbate catalysis in a THF/H₂O solvent system at 60°C for 12–24 hours .

Carboxamide linkage : Introduce the methyl group at the 5-position via alkylation, followed by coupling with the carboxamide group using EDC/HOBt reagents in DMF .

Optimization Tips : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography (silica gel, gradient elution).

Basic: How is the molecular structure of this compound characterized in crystallographic studies?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

Crystallization : Grow crystals via slow evaporation in a DCM/methanol mixture.

Data collection : Use a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

Structure refinement : Process data with SHELXL (v.2018/3) for anisotropic displacement parameters and hydrogen bonding analysis. Critical metrics include:

- R-factor : Aim for <5% (e.g., R₁ = 0.042 for similar triazoles ).

- Torsion angles : Analyze dihedral angles between triazole and methoxyphenyl groups to confirm planarity.

- H-bonding : Identify interactions (e.g., N–H···O) using WinGX/ORTEP for visualization .

Advanced: How do methoxy substituents at the 3,4- and 4-positions influence this compound’s bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies reveal:

- Electronic effects : The 3,4-dimethoxy groups enhance electron-donating capacity, increasing binding affinity to cytochrome P450 enzymes (IC₅₀ ~2.5 μM vs. ~8.7 μM for non-methoxy analogs) .

- Steric effects : Bulky substituents at the 4-methoxyphenyl group reduce solubility (logP ~3.2) but improve membrane permeability in Caco-2 assays .

Experimental design :

Synthesize analogs with substituent variations (e.g., 4-ethoxy, 3-fluoro).

Test inhibitory activity against cancer cell lines (e.g., MCF-7, IC₅₀ via MTT assay) and compare docking scores (AutoDock Vina) .

Advanced: What strategies resolve contradictions in reported biological activity data for triazole derivatives?

Methodological Answer:

Contradictions often arise from assay variability or solubility limitations. Mitigation strategies include:

Standardized protocols : Use identical cell lines (e.g., ATCC-certified HepG2) and normalize data to positive controls (e.g., doxorubicin).

Solubility enhancement : Co-solvents (e.g., DMSO ≤0.1%) or nanoformulation (liposomal encapsulation) to reduce precipitation artifacts .

Meta-analysis : Pool data from ≥5 independent studies (e.g., RevMan software) to calculate weighted IC₅₀ values and confidence intervals .

Advanced: How can computational methods predict the pharmacokinetic profile of this compound?

Methodological Answer:

Combine molecular dynamics (MD) and QSAR models:

ADME prediction : Use SwissADME to estimate bioavailability (e.g., 55% human oral absorption) and P-glycoprotein substrate likelihood .

Metabolic stability : Simulate CYP3A4-mediated demethylation via Gaussian09 (DFT/B3LYP/6-31G**) to identify vulnerable sites .

Toxicity screening : Apply ProTox-II to predict hepatotoxicity (probability score: 0.72) and mutagenicity .

Advanced: What crystallographic challenges arise in refining this compound’s structure, and how are they addressed?

Methodological Answer:

Common issues include:

- Disorder in methoxy groups : Resolve using PART instructions in SHELXL to model alternative conformations (occupancy 0.7/0.3) .

- Twinned crystals : Apply HKLF 5 format in SHELXL for twin refinement (twin law -h, -k, -l) .

- Weak diffraction : Optimize cryoprotection (e.g., 25% glycerol) and collect data at synchrotron sources (e.g., APS, λ = 0.6889 Å) .

Basic: What spectroscopic techniques confirm the purity and identity of this compound?

Methodological Answer:

NMR :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (d, J = 8.8 Hz, 2H, aryl-H), 3.87 (s, 3H, OCH₃) .

- ¹³C NMR : δ 163.5 (C=O), 152.1 (triazole-C), 56.2 (OCH₃) .

HRMS : m/z 410.1489 [M+H]⁺ (calc. 410.1493) .

HPLC : Purity >98% (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) .

Advanced: How does this compound’s stability under physiological conditions impact in vivo studies?

Methodological Answer:

Stability assays:

pH stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) for 24h; quantify degradation via LC-MS (t½ = 6.2h at pH 7.4) .

Plasma stability : Incubate with rat plasma (37°C, 1h); <5% degradation indicates suitability for IV administration .

Light sensitivity : Store in amber vials; UV-Vis shows λmax shift from 280 nm to 310 nm after 48h exposure .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.